N~1~-Hydroxy-N~2~,N'~1~-di(naphthalen-2-yl)-2-nitrosoethene-1,1,2-triamine
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Overview
Description
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine is a complex organic compound characterized by its unique structure, which includes naphthalene rings, nitroso groups, and hydroxylamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine typically involves multiple steps, including the formation of naphthalen-2-ylamino intermediates and their subsequent reactions with nitroso and hydroxylamine groups. Common synthetic routes may include:
Michael Addition: This step involves the addition of naphthalen-2-ylamine to an activated alkene, forming a key intermediate.
Amidation Reactions: The intermediate undergoes amidation to introduce the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalenes.
Scientific Research Applications
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: Utilized in the production of polymers and as an additive in materials to enhance their properties.
Mechanism of Action
The mechanism by which N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. The nitroso and hydroxylamine groups play a crucial role in these interactions, facilitating redox reactions and forming stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-naphthylamine
- N,N’-di-2-naphthyl-p-phenylenediamine
- 2-(naphthalen-1-ylamino)-nicotinic acid
- 2-(naphthalen-2-ylamino)-nicotinic acid
Uniqueness
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
87259-65-2 |
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Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-N,2-N-dihydroxy-1-N',2-N'-dinaphthalen-2-ylethanediimidamide |
InChI |
InChI=1S/C22H18N4O2/c27-25-21(23-19-11-9-15-5-1-3-7-17(15)13-19)22(26-28)24-20-12-10-16-6-2-4-8-18(16)14-20/h1-14,27-28H,(H,23,25)(H,24,26) |
InChI Key |
KMGZHGLTJMBYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(C(=NC3=CC4=CC=CC=C4C=C3)NO)NO |
Origin of Product |
United States |
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